8-Chloro-4-methylquinoline
Overview
Description
8-Chloro-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methylquinoline can be achieved through various methods. One common method involves the reaction of 4-methylquinoline with chlorine gas under controlled conditions. Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into 8-chloro-4-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-4-methylquinoline has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems and enzyme interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-4-methylquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. The presence of the chlorine atom enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 4-Chloroquinoline
- 8-Methylquinoline
- 4,8-Dichloroquinoline
Comparison: 8-Chloro-4-methylquinoline is unique due to the combined presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to 4-chloroquinoline, it has enhanced lipophilicity and better membrane permeability. Compared to 8-methylquinoline, it exhibits higher reactivity due to the electron-withdrawing effect of the chlorine atom .
Properties
IUPAC Name |
8-chloro-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPZRQVQAVVSTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299793 | |
Record name | 8-chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35817-47-1 | |
Record name | NSC132875 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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